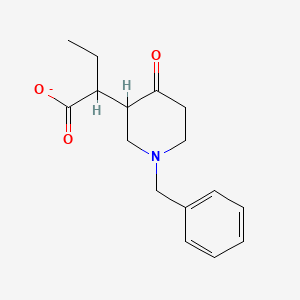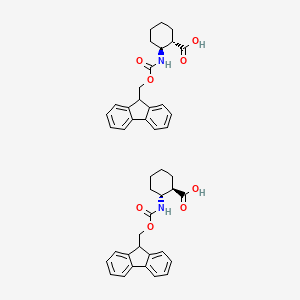
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,2-trans-ACHC-OH typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.
Industrial Production Methods: Industrial production of Fmoc-1,2-trans-ACHC-OH often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids . The Fmoc group is removed using mild base conditions, such as piperidine in dimethylformamide, to expose the amino group for further reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-1,2-trans-ACHC-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the cyclohexane ring or other functional groups.
Substitution: Substitution reactions are common, where the Fmoc group is replaced with other protective groups or functional moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected amino acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-1,2-trans-ACHC-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, enabling the creation of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based drugs .
Medicine: Fmoc-1,2-trans-ACHC-OH has applications in medicinal chemistry, particularly in the design of peptide therapeutics. These therapeutics can target specific proteins or pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also utilized in the development of diagnostic tools and biosensors .
Wirkmechanismus
The mechanism of action of Fmoc-1,2-trans-ACHC-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under mild basic conditions, exposing the amino group for further reactions . This protection-deprotection strategy is essential for the efficient synthesis of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
- Fmoc-ADMA (Pbf)-OH
- cis-Fmoc-Pro (4-N3)-OH
- ®-N-Fmoc-piperidine-2-carboxylic acid
- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
Uniqueness: Fmoc-1,2-trans-ACHC-OH is unique due to its specific cyclohexane ring structure, which imparts distinct conformational properties to the peptides synthesized using this compound. This structural feature can influence the biological activity and stability of the resulting peptides, making it a valuable tool in peptide research and development .
Eigenschaften
Molekularformel |
C44H46N2O8 |
|---|---|
Molekulargewicht |
730.8 g/mol |
IUPAC-Name |
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20-/m10/s1 |
InChI-Schlüssel |
PSRHFDYURQNGIA-UBMMWCOQSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide](/img/structure/B12358937.png)

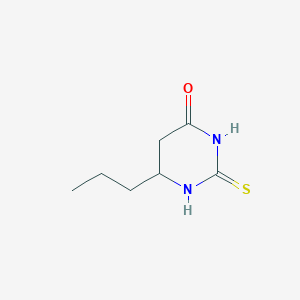
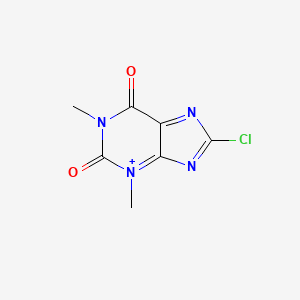
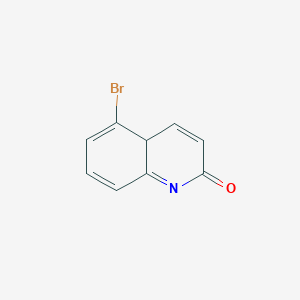


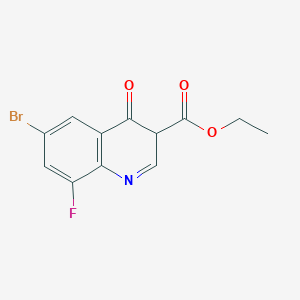
![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)

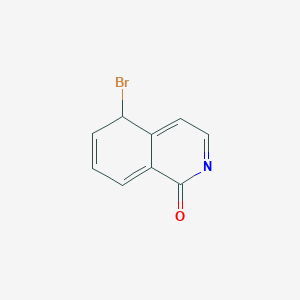
![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
